2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a thiadiazole ring, a piperidine ring, and a benzamide moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen atoms in the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with therapeutic properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide
Uniqueness
2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups and its potential therapeutic applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4OS/c15-12-7-9(16)1-2-11(12)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXZMNNGALXQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=NSN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.